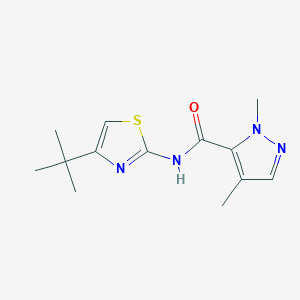

N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring substituted with a tert-butyl group and a pyrazole ring substituted with methyl groups and a carboxamide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced via alkylation reactions. The pyrazole ring is synthesized separately, often through condensation reactions involving hydrazines and diketones. The final step involves coupling the thiazole and pyrazole rings through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography. The reaction conditions are carefully controlled to ensure reproducibility and scalability, making the process suitable for large-scale production.

Analyse Des Réactions Chimiques

Amidation

The carboxamide bond forms via coupling of the pyrazole carboxylic acid with the thiazole amine. This reaction is critical for constructing the heterocyclic core.

Mechanism :

-

Activation : The carboxylic acid reacts with EDCI/DMAP to form an active intermediate.

-

Nucleophilic Attack : The thiazole amine attacks the activated carbonyl carbon.

-

Elimination : Release of byproducts (e.g., urea) yields the carboxamide product .

Hydrolysis

If ester precursors are used during synthesis, hydrolysis with strong acids (e.g., HCl) or bases (e.g., NaOH) converts esters to carboxylic acids, which are then amidated .

Characterization Data

NMR Analysis (analogous compound 2b ):

| 1H NMR (DMSO-d6, 500 MHz) | δ ppm |

|---|---|

| N–H (amide) | 10.20 (s, 1H) |

| Ar–H (aromatic protons) | 7.61–7.12 (m, 5H) |

| tert-Butyl (s, 9H) | 1.29 |

| 13C NMR (DMSO-d6, 125 MHz) | δ ppm |

| Carbonyl (amide) | 166.4 |

| Aromatic carbons | 160.2–117.5 |

| tert-Butyl (C) | 34.6, 31.6 (3C) |

Reagent and Condition Optimization

-

Coupling Efficiency : DCC/DMAP systems typically yield >50% product, while EDCI/DMAP systems achieve ~66% yield .

-

Solvent Choice : DCM or THF ensures solubility of reagents and intermediates.

-

Purification : Column chromatography is preferred for high purity, though extraction with HCl/sodium sulfate is used for cost-effective isolation .

Stability and Storage

The compound is stable under dry conditions (2–8°C). Moisture or light exposure may degrade the amide bond or aromatic rings.

Biological Activity Context

While not directly detailing reactions, the compound’s structural features (tert-butyl thiazole, dimethyl pyrazole) align with trends in medicinal chemistry:

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is recognized for its potential therapeutic applications, particularly as an anticancer and anti-inflammatory agent. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 (breast cancer) | 5.71 | |

| Pyrazole Derivative | HCT116 (colon cancer) | 0.95 | |

| Thiazole-Carbamate | HepG2 (liver cancer) | 0.30 |

The above table summarizes findings from different studies that demonstrate the efficacy of thiazole and pyrazole derivatives in inhibiting cancer cell growth.

Case Study: Inhibition of CDK2

A notable case study involved the synthesis of pyrazole derivatives that were tested for their ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. One derivative exhibited an IC50 value of 25 nM, indicating potent inhibition and potential as a therapeutic agent against cancers characterized by dysregulated cell cycles .

Anti-inflammatory Properties

In addition to anticancer activity, this compound has shown promise as an anti-inflammatory compound. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes.

Structural Insights and Synthesis

Understanding the structure of this compound is crucial for its application in drug design. The compound features a thiazole ring linked to a pyrazole moiety, which enhances its biological activity.

Synthetic Approaches

Various synthetic strategies have been developed to create this compound and its analogs:

- Cyclization Reactions : Utilizing starting materials like hydrazones and thiosemicarbazides.

- Functionalization : Modifying the thiazole or pyrazole rings to improve potency and selectivity against specific targets.

Mécanisme D'action

The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of specific kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide: Known for its antitumor activity.

2-aminothiazole derivatives: Widely studied for their anticancer properties.

N-(thiazol-2-yl)benzenesulfonamides: Exhibits antibacterial activity.

Uniqueness

N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Activité Biologique

N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on various studies, including data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted at the 4-position with a tert-butyl group, and a pyrazole moiety that contributes to its biological properties. The molecular formula is C12H16N4O1S with a molecular weight of approximately 256.35 g/mol.

1. Anticancer Activity

Numerous studies have reported the anticancer potential of compounds related to this compound:

- Cell Line Studies :

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

- Mechanism of Action :

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

- CDK Inhibition :

3. Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties:

- Antiviral Activity :

Case Study 1: Anticancer Efficacy

A study by Shaw et al. evaluated the efficacy of this compound analogs against multiple cancer types. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Case Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, it was demonstrated that the compound inhibits RNA polymerase II transcription mediated by CDK9, leading to reduced expression of anti-apoptotic proteins such as Mcl-1. This suggests that targeting transcriptional regulation could be a viable strategy in cancer therapy using this compound .

Propriétés

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4OS/c1-8-6-14-17(5)10(8)11(18)16-12-15-9(7-19-12)13(2,3)4/h6-7H,1-5H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZAABMHBMIYOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)NC2=NC(=CS2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.